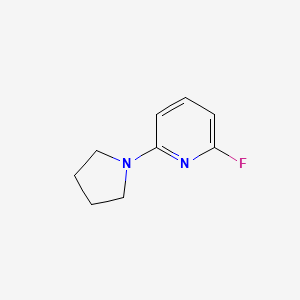

2-Fluoro-6-(pyrrolidin-1-yl)pyridine

Übersicht

Beschreibung

“2-Fluoro-6-(pyrrolidin-1-yl)pyridine” is a chemical compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring is substituted at the 2nd position with a fluorine atom and at the 6th position with a pyrrolidin-1-yl group .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring substituted with a fluorine atom and a pyrrolidin-1-yl group . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving “this compound” could be influenced by various factors, such as the presence of other functional groups and the reaction conditions . For instance, the introduction of a fluorine atom at certain positions could affect the reactivity of the compound .Physical And Chemical Properties Analysis

“this compound” is a solid compound with a molecular weight of 166.2 . It has a fluorine atom and a pyrrolidin-1-yl group attached to a pyridine ring .Wissenschaftliche Forschungsanwendungen

Fluorescent Chemosensors

2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores, related to the structural class of 2-Fluoro-6-(pyrrolidin-1-yl)pyridine, have been synthesized and studied for their photophysical properties. These fluorophores demonstrate significant fluorescence activity and showcase high selectivity for Fe3+/Fe2+ cations. This sensitivity makes them applicable as turn-off chemosensors for Fe3+/Fe2+ cations, highlighting their potential in detecting and imaging Fe3+ in living HepG2 cells (Maity et al., 2018).

Structural Chemistry

The structural and spectral characteristics of N-1-methyl-6-(pyridin-3-yl)piperidine-2-thione and N-1-methyl-(5-pyridin-3-yl)pyrrolidine-2-thione, both structurally akin to this compound, have been thoroughly investigated. The study delves into their formation, X-ray diffraction analysis, and spectroscopic properties, contributing valuable insights into the structural chemistry of this compound class (Wojciechowska-Nowak et al., 2011).

Antibacterial Research

Compounds structurally related to this compound have been synthesized and assessed for their antibacterial activity, especially against Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae (PRSP), and vancomycin-resistant enterococci (VRE). These studies indicate the potential of such compounds in addressing antibiotic resistance, a significant concern in contemporary medicine (Inagaki et al., 2003).

Radiopharmaceutical Applications

The radiopharmaceutical [18 F]MK-6240, which contains a structure analogous to this compound, has been produced for PET imaging of neurofibrillary tangles, predominantly consisting of aggregated tau protein in the human brain. This application signifies the potential of this compound in the diagnosis and study of neurodegenerative diseases like Alzheimer's (Collier et al., 2017).

Wirkmechanismus

The mechanism of action of “2-Fluoro-6-(pyrrolidin-1-yl)pyridine” could depend on its specific application. For example, in drug discovery, compounds containing a pyrrolidine ring have been found to exhibit various biological activities, potentially due to their ability to form hydrogen bonds with biological targets .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-fluoro-6-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2/c10-8-4-3-5-9(11-8)12-6-1-2-7-12/h3-5H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITJTHCVPDLQAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

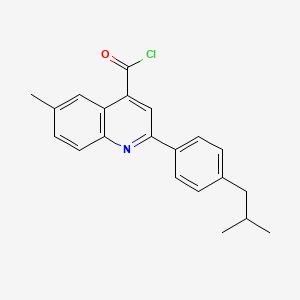

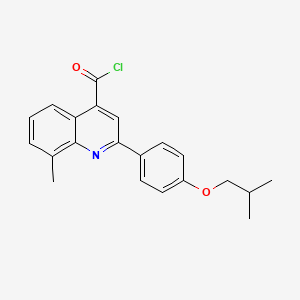

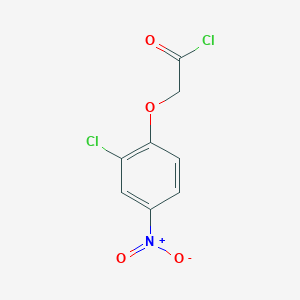

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393898.png)

![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1393899.png)

![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393900.png)

![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393902.png)